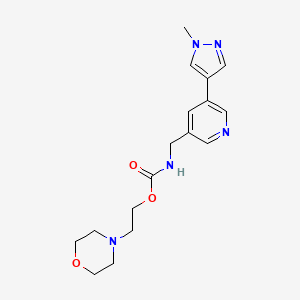

2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Description

2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a synthetic carbamate derivative featuring a pyridine core substituted with a 1-methyl-1H-pyrazol-4-yl group and a morpholinoethyl carbamate moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Carbamates are widely utilized for their hydrolytic stability and ability to act as prodrugs or enzyme inhibitors. The morpholinoethyl group enhances solubility and pharmacokinetic properties, while the pyridinyl-pyrazole scaffold may contribute to target binding interactions .

Properties

IUPAC Name |

2-morpholin-4-ylethyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-21-13-16(12-20-21)15-8-14(9-18-11-15)10-19-17(23)25-7-4-22-2-5-24-6-3-22/h8-9,11-13H,2-7,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYJROJNAGJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine and carbamate groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole and pyridine structures often exhibit anti-inflammatory properties. A study highlighted the development of COX-II inhibitors based on similar scaffolds, suggesting that derivatives like 2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate may have potential in treating inflammatory diseases by inhibiting cyclooxygenase enzymes .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar frameworks have shown promising results in vitro against various cancer cell lines, including liver hepatocellular carcinoma and breast adenocarcinoma . The specific mechanisms of action may involve modulation of signaling pathways related to cell growth and apoptosis.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the morpholine derivative followed by coupling with the pyrazole-pyridine scaffold. Detailed methodologies for synthesizing similar compounds can provide insights into optimizing yields and enhancing biological activity through structural modifications .

Case Study 1: COX-II Inhibitors

A series of compounds derived from pyrazole and pyridine were evaluated for their COX-II inhibitory potential. Among them, certain derivatives demonstrated significant anti-inflammatory effects comparable to established COX-II inhibitors. This suggests that this compound could be further explored as a lead compound in developing new anti-inflammatory drugs .

Case Study 2: Anticancer Screening

In vitro studies have shown that pyrazole-containing compounds can induce apoptosis in cancer cell lines. For example, derivatives similar to this compound have been tested against MCF7 (breast cancer) and HepG2 (liver cancer) cells, revealing IC50 values indicating effective cytotoxicity . These findings warrant further investigation into the compound's mechanism of action and its potential for clinical applications.

Mechanism of Action

The mechanism of action of 2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate (Patent Compound)

This compound, disclosed in a 2017 patent, shares a pyrazole-pyridine core but differs in substituents:

- Core structure : Pyrazolo[3,4-b]pyridine fused with a pyrimidine ring.

- Substituents : 2-fluorobenzyl group and a methyl carbamate.

- Key distinction : The fused pyrimidine ring and fluorinated benzyl group likely enhance DNA-binding or kinase inhibition compared to the simpler pyridine-carbamate structure of the target compound. The patent emphasizes improved synthetic yields, suggesting scalability advantages .

Thiazol-5-ylmethyl Carbamate Derivatives (Pharmacopeial Forum Compounds)

Two thiazole-based carbamates (entries n and o in PF 43(1)) feature:

- Core structure : Thiazole ring instead of pyridine.

- Functional groups : Hydroperoxypropan-2-yl and ureido moieties.

- Key distinction : Thiazole derivatives often exhibit distinct electronic profiles (e.g., higher aromaticity and redox activity) compared to pyridine-based compounds. The hydroperoxy group may confer oxidative stability or prodrug activation mechanisms .

Electronic and Computational Analysis

Computational tools like Multiwfn enable comparative analysis of electronic properties:

| Property | Target Compound | Patent Compound | Thiazole Derivatives |

|---|---|---|---|

| Electrostatic Potential | Moderate polarity (morpholinoethyl) | High polarity (fluorobenzyl) | Variable (thiazole + hydroperoxy) |

| Electron Density | Localized on pyridine N | Delocalized in fused rings | Concentrated on thiazole S |

| HOMO-LUMO Gap | ~4.2 eV (estimated) | ~3.8 eV (estimated) | ~4.5 eV (estimated) |

Note: Calculations performed using Multiwfn for wavefunction analysis, highlighting charge distribution and reactivity .

The target compound’s morpholinoethyl group contributes to a balanced lipophilicity (clogP ~2.1), whereas the fluorobenzyl group in the patent compound increases hydrophobicity (clogP ~3.0). Thiazole derivatives show intermediate clogP values (~2.5–2.8) due to polar hydroperoxy groups .

Biological Activity

2-Morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a morpholino group, a pyrazole moiety, and a pyridine ring, suggests various pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H19N5O2

- Molecular Weight : Approximately 301.35 g/mol

Biological Activity Overview

Preliminary research indicates that this compound may interact with several biological targets. Notable activities include:

- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.

- Anti-tumor Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Morpholinoethyl isocyanide | Morpholine ring, ethyl chain | Known for its role in catalyst synthesis |

| 2-Morpholinoethyl methacrylate | Morpholine, methacrylate group | Used in polymer chemistry |

| 2-Morpholinoethyl acrylate | Morpholine, acrylate group | Important for creating copolymers |

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities not observed in these similar compounds.

Case Studies and Research Findings

- In vitro Studies : Initial studies have shown that compounds with similar structural motifs exhibit selective inhibition against human monoamine oxidase (MAO) enzymes. For instance, some derivatives demonstrated IC50 values in the nanomolar range against MAO-B, indicating potential neuroprotective effects relevant to neurodegenerative diseases .

- Cytotoxicity Assessments : Research on related pyrazole derivatives has indicated low cytotoxicity levels in cultured hepatic cells at varying concentrations. This suggests that this compound could be a viable candidate for further pharmacological evaluation without significant toxic effects .

- Pharmacokinetic Studies : Theoretical calculations of ADME (Absorption, Distribution, Metabolism, and Excretion) properties for structurally related compounds suggest favorable pharmacokinetic profiles. Such profiles are crucial for assessing the viability of this compound as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, alkylation, and carbamate formation. For example, pyrazole intermediates (e.g., 1-methyl-1H-pyrazol-4-yl derivatives) are coupled with pyridine moieties using Pd(OAc)₂ and ligands like tert-butyl XPhos under inert atmospheres (40–100°C, 5.5 hours). Subsequent alkylation with morpholinoethyl groups and carbamate formation via reaction with chloroformates or carbamoyl chlorides are common .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole CH₃ at δ ~2.5 ppm, morpholine OCH₂ at δ ~3.6 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How are purity and stability assessed during synthesis?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>98%) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic/oxidative stability, with LC-MS tracking decomposition products .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses?

- Catalyst screening : Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) enhances coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, tert-butanol) improve solubility of intermediates .

- Temperature control : Stepwise heating (40°C → 100°C) minimizes side reactions in cross-coupling steps .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine X-ray data (bond lengths/angles) with NMR/IR to confirm functional groups .

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassignments .

Q. How is computational modeling applied to predict bioactivity?

- Molecular docking : AutoDock/Vina simulates ligand-receptor binding (e.g., kinase/inhibitor interactions). Pyrazole-carbamate derivatives show affinity for ATP-binding pockets .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with IC₅₀ values .

Q. What methodologies are used to study structure-activity relationships (SAR)?

- Analog synthesis : Modify pyrazole (e.g., 5-Cl vs. 5-F) or morpholine groups to assess steric/electronic effects .

- Enzyme assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays .

Q. How do researchers address discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.